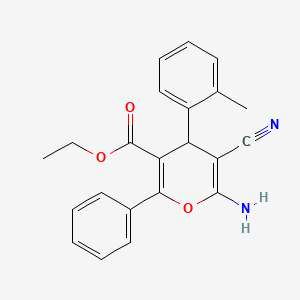

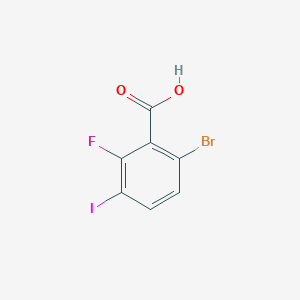

ethyl 6-amino-5-cyano-2-phenyl-4-(o-tolyl)-4H-pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-cyano-2-phenyl-4-(o-tolyl)-4H-pyran-3-carboxylate is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyranocarboxylates, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

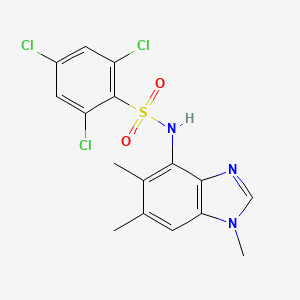

This compound serves as a key intermediate in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives. These derivatives are synthesized through reactions with various reagents like formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide, yielding moderate to high yields. The pyrano[2,3-d]pyrimidine scaffolds exhibit a range of biological activities, including antibacterial, antimicrobial, and anti-inflammatory properties .

Metal Complex Formation for Antimicrobial Applications

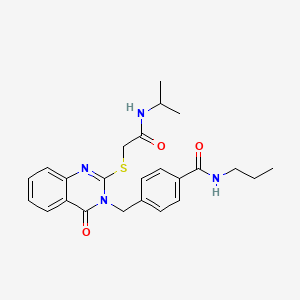

The compound has been used to synthesize biologically active metal complexes with metals such as Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). These complexes, formed in the presence of 1,10-phenanthroline, have shown significant antimicrobial activity against various bacterial and fungal strains, with some complexes demonstrating high efficacy .

Organocatalysis in Chemical Synthesis

Ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate can be utilized in organocatalysis. It can participate in reactions catalyzed by organic compounds, such as L-proline, to facilitate the synthesis of novel pyran derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

Cardiotonic Activity

Pyrano[2,3-d]pyrimidine derivatives, synthesized from this compound, have shown cardiotonic activity. This makes them potential candidates for the development of new cardiotonic drugs, which can be used to increase the contractility of the heart muscles .

Antitumor and Antiviral Properties

The compound’s derivatives have been evaluated for their antitumor and antiviral properties. This research is crucial for the discovery of new therapeutic agents that can be used in the treatment of various cancers and viral infections .

Fluorescent Properties for Bioimaging

Condensed pyrimidine molecular systems derived from this compound have been developed and evaluated for their fluorescent properties. These properties are particularly useful in bioimaging applications, where they can be used to visualize biological processes and structures .

properties

IUPAC Name |

ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-3-26-22(25)19-18(16-12-8-7-9-14(16)2)17(13-23)21(24)27-20(19)15-10-5-4-6-11-15/h4-12,18H,3,24H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUSKEOVADWTMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2C)C#N)N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-11-oxo-N-propan-2-yl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2354523.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-methyl-2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-1-yl)acetamide](/img/structure/B2354524.png)

![5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2354525.png)

![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B2354530.png)

![2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2354531.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2354532.png)

![N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354533.png)

![4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2354538.png)